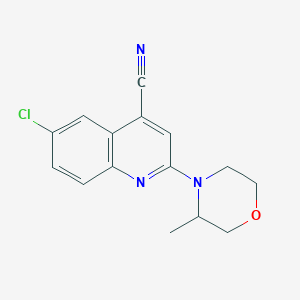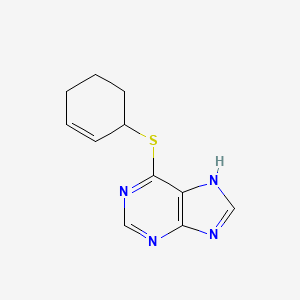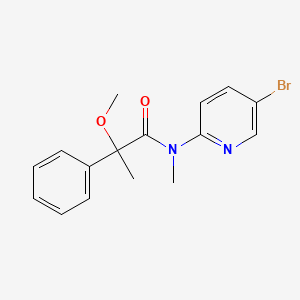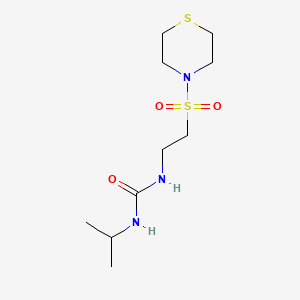
6-Chloro-2-(3-methylmorpholin-4-yl)quinoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(3-methylmorpholin-4-yl)quinoline-4-carbonitrile is a chemical compound that has been of great interest to the scientific research community due to its potential applications in various fields. This compound is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
The mechanism of action of 6-Chloro-2-(3-methylmorpholin-4-yl)quinoline-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been shown to inhibit the activity of the protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects
Studies have shown that 6-Chloro-2-(3-methylmorpholin-4-yl)quinoline-4-carbonitrile exhibits various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential drug candidate for cancer treatment. It has also been shown to exhibit anti-inflammatory and antioxidant activities, which make it a potential candidate for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 6-Chloro-2-(3-methylmorpholin-4-yl)quinoline-4-carbonitrile is its potential applications in various fields such as medicinal chemistry and organic electronics. In addition, it exhibits good solubility in various solvents, which makes it easy to handle in lab experiments. However, one of the limitations of this compound is its potential toxicity, which requires caution when handling it in lab experiments.
将来の方向性
There are several future directions for the research on 6-Chloro-2-(3-methylmorpholin-4-yl)quinoline-4-carbonitrile. One of the potential directions is the investigation of its potential use as a drug candidate for the treatment of various diseases such as cancer, malaria, and tuberculosis. Another potential direction is the investigation of its potential use in organic electronics, as it exhibits good electron transport properties. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in various fields.
合成法
6-Chloro-2-(3-methylmorpholin-4-yl)quinoline-4-carbonitrile can be synthesized using various methods. One of the most common methods involves the reaction of 6-chloro-2-nitroquinoline with 3-methylmorpholine-4-carbaldehyde in the presence of a catalyst such as zinc dust. The resulting intermediate is then treated with sodium cyanide to yield the final product.
科学的研究の応用
This compound has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, malaria, and tuberculosis. In addition, it has been studied for its antibacterial, antifungal, and antiviral activities. This compound has also been investigated for its potential use in organic electronics, as it exhibits good electron transport properties.
特性
IUPAC Name |
6-chloro-2-(3-methylmorpholin-4-yl)quinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-10-9-20-5-4-19(10)15-6-11(8-17)13-7-12(16)2-3-14(13)18-15/h2-3,6-7,10H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHLFQJYSWEXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(3-methylmorpholin-4-yl)quinoline-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Dimethylamino)pyridin-4-yl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7553719.png)

![1-[1-(2-Bromoprop-2-enyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7553730.png)
![(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(1,4-thiazepan-4-yl)methanone](/img/structure/B7553749.png)
![6-(dimethylamino)-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7553755.png)
![(E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B7553759.png)


![7-Bromo-2-[(3-phenylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7553779.png)

![1-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B7553785.png)

![N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7553804.png)
![N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]cyclopentanamine](/img/structure/B7553815.png)